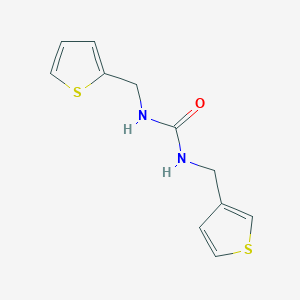

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c14-11(12-6-9-3-5-15-8-9)13-7-10-2-1-4-16-10/h1-5,8H,6-7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQOUPOYGCQBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. One common method includes the reaction of thiophen-2-ylmethylamine and thiophen-3-ylmethylamine with phosgene or triphosgene to form the corresponding isocyanates, which then react with each other to form the urea compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in amines.

Scientific Research Applications

Medicinal Chemistry

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study: Anticancer Activity

- A study synthesized several thiophene derivatives, including this compound, which demonstrated effective inhibition of HCT116 colorectal cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .

Materials Science

In materials science, this compound is explored for its role in the development of conductive polymers . Conductive polymers are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Properties and Applications

- The compound's thiophene rings contribute to its electronic properties, making it suitable for incorporation into polymer matrices to enhance conductivity.

- Research has focused on the synthesis of copolymers containing this urea derivative, which exhibit improved charge transport properties compared to traditional polymers .

Agricultural Chemistry

The compound has also been studied for its potential use as a pesticide or herbicide . Thiophene derivatives have shown promise in agricultural applications due to their ability to interfere with the metabolic processes of pests.

Research Findings

- Studies indicate that thiophene-based compounds can act as inhibitors of specific enzymes critical for pest survival, leading to increased efficacy in pest management strategies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are attributed to the conjugated system of the thiophene rings, which facilitates electron transport.

Comparison with Similar Compounds

Substituent Effects on Activity

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n): This compound () replaces thiophene with pyridyl and chloro-trifluoromethylphenyl groups.

- 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids () : Thioureas (CSNH₂ vs. urea’s CONH₂) exhibit stronger hydrogen-bonding capacity but lower metabolic stability. These hybrids show potent urease inhibition (IC₅₀ ~0.8–1.2 µM), suggesting that the main compound’s urea core may require structural optimization for similar activity .

Physicochemical Properties

*Predicted using analogous structures. Thiophene-based urea’s lower LogP may enhance aqueous solubility but reduce membrane permeability compared to bulkier analogs .

Comparison with Benzimidazole Derivatives

and describe benzimidazoles (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole) with thiophene substituents. Key differences include:

- Conformational Flexibility: The benzimidazole core restricts rotation, leading to fixed dihedral angles (36–39° between thiophene and benzimidazole rings) .

- Crystal Packing : Benzimidazoles form parallel chains via C–H···N and C–H···thiophene interactions , while urea’s NH groups could enable stronger hydrogen-bonded networks.

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C12H12N2S2

- Molecular Weight : 248.36 g/mol

- SMILES Notation : Cc1ccsc1C(=O)N(Cc2ccsc2)C(=O)N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-parasitic, anti-cancer, and antimicrobial effects. The following sections detail these activities based on available studies.

Anti-Parasitic Activity

Recent studies have highlighted the potential of urea derivatives in combating parasitic infections. For instance, the compound MMV665917, a triazolopyridazine derivative with a urea linker, demonstrated significant efficacy against Cryptosporidium parasites, which cause severe gastrointestinal diseases. This compound showed an EC50 value of 0.17 μM in vitro, indicating potent activity against these pathogens .

Table 1: Comparison of Anti-Parasitic Efficacy

Anti-Cancer Activity

Urea derivatives have also been studied for their anti-cancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, some thiophene-based ureas have been reported to inhibit certain kinases involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that thiophene-containing ureas could reduce the proliferation of human cancer cell lines by inducing cell cycle arrest. The mechanism involves modulation of key signaling pathways such as the MAPK/ERK pathway.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival and proliferation.

- Disruption of Cellular Signaling : By interfering with cellular signaling pathways, these compounds may induce apoptosis in cancer cells.

- Antimicrobial Properties : Some studies suggest that thiophene derivatives possess inherent antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Research Findings

A systematic review of literature reveals a growing interest in the biological applications of thiophene-based ureas. Notable findings include:

- Synergistic Effects : Combinations of thiophene-based ureas with existing anti-parasitic or anti-cancer drugs enhance therapeutic efficacy.

- Structure-Activity Relationships (SAR) : Studies indicate that modifications to the thiophene ring or urea moiety can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves coupling thiophen-2-ylmethylamine and thiophen-3-ylmethyl isocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen. Catalysts like triethylamine or DMAP can improve urea bond formation. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical to minimize side products like biuret derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .

- Data Note : Analogous compounds (e.g., ) report yields of 60–75% under optimized conditions.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to identify thiophene proton environments (δ 6.8–7.5 ppm) and urea NH signals (δ 5.5–6.2 ppm, broad).

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- HPLC-MS : Verify molecular ion peaks (expected m/z: ~292.4 for C₁₃H₁₂N₂O S₂) and purity (>95%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) via gravimetric analysis. Stability studies (25°C/40°C, 1–30 days) with HPLC monitoring. Thiophene-containing ureas generally show moderate DMSO solubility (>10 mg/mL) but poor aqueous solubility (<1 mg/mL). Stabilize with cryogenic storage under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?

- Methodology :

- Assay Optimization : Use standardized enzyme inhibition protocols (e.g., kinase assays with ATPγS) and validate with positive controls (staurosporine for kinases).

- SAR Analysis : Compare substituent effects (e.g., ’s triazole-thiophene derivatives) to identify critical pharmacophores.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) .

Q. What strategies are effective for improving the bioavailability of this urea derivative in preclinical models?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability.

- Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) or cyclodextrin complexes to improve solubility.

- PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. How can computational modeling guide the optimization of this compound’s interaction with target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses with receptors (e.g., EGFR or COX-2).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes.

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, PSA) with activity data from analogs (e.g., ’s triazole derivatives) .

Q. What experimental designs are suitable for elucidating metabolic pathways and potential toxicity?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF.

- Reactive Metabolite Screening : Trapping assays with glutathione or KCN to detect electrophilic intermediates.

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.